molecular formula C15H21F2NO3S B7593853 N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

Katalognummer B7593853
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: NXDRCQFHZLLMFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known for their ability to modulate the endocannabinoid system. In

Wirkmechanismus

DFP-10825 exerts its pharmacological effects by inhibiting the activity of N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide, DFP-10825 increases the levels of endocannabinoids in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite.
Biochemical and Physiological Effects:
DFP-10825 has been shown to produce a range of biochemical and physiological effects. In preclinical studies, DFP-10825 has been found to reduce anxiety-like behavior, decrease pain sensitivity, and improve cognitive function. Moreover, DFP-10825 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for lab experiments. It is a potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitor with a high degree of selectivity, which makes it an ideal tool compound for studying the endocannabinoid system. Moreover, DFP-10825 has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it challenging to formulate for in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of DFP-10825. One potential avenue of research is to investigate its therapeutic potential for the treatment of various neurological and psychiatric disorders. Moreover, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects. Additionally, the development of more water-soluble analogs of DFP-10825 could help overcome some of the limitations associated with its use in in vivo studies.
Conclusion:
DFP-10825 is a novel compound with significant potential for the treatment of various neurological and psychiatric disorders. Its potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity and anti-inflammatory properties make it an attractive candidate for further research. While there are some limitations associated with its use in lab experiments, the development of more water-soluble analogs could help overcome these challenges. Overall, DFP-10825 represents a promising tool compound for the study of the endocannabinoid system and its potential therapeutic applications.

Synthesemethoden

The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 2,4-difluorobenzylbromide with 1-bromopropane in the presence of potassium carbonate. The resulting product is then reacted with sodium hydride and 2-methylpropylsulfonyl chloride to form the key intermediate, which is further reacted with N-(2-hydroxyethyl)acetamide to yield DFP-10825. The overall yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide inhibitory activity, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. Moreover, DFP-10825 has been found to have anti-inflammatory properties, which further expands its potential therapeutic applications.

Eigenschaften

IUPAC Name

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2NO3S/c1-4-14(12-6-5-11(16)7-13(12)17)18-15(19)9-22(20,21)8-10(2)3/h5-7,10,14H,4,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRCQFHZLLMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)NC(=O)CS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.